1-Methoxy-3-methylene-2-pentanone
Description
Structure
3D Structure
Properties
CAS No. |
55956-45-1 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-methoxy-3-methylidenepentan-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)7(8)5-9-3/h2,4-5H2,1,3H3 |
InChI Key |
PEPJPZZZBHWOCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(=O)COC |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxy 3 Methylene 2 Pentanone and Analogues
Direct Synthetic Routes to 1-Methoxy-3-methylene-2-pentanone
Directly synthesizing this compound presents unique challenges due to the presence of multiple reactive functional groups. The key structural features are the α-methylene group, the ketone, and the methoxy (B1213986) ether.
Catalytic methods offer efficient and selective pathways to functionalized ketones. For the synthesis of the α-methylene ketone core of the target molecule, catalytic reactions starting from simpler ketone precursors are a primary strategy. One such approach is the α-alkylation of methylene (B1212753) ketones. For instance, ruthenium(II)-NHC catalysts have been successfully employed in the α-alkylation of a wide array of methylene ketones using primary alcohols as alkylating agents under "borrowing hydrogen" conditions. acs.org This method allows for a one-to-one stoichiometry between the ketone and the alcohol, providing a direct route to more substituted ketone frameworks. acs.org
Another relevant catalytic transformation is the carbonylation of α-methylene ketones. An efficient method for the oxidative carbonylation of α-methylene ketones into 1,2-diaryl diketones has been developed using an iodine-TBHP (tert-butyl hydroperoxide) catalytic system in DMF (N,N-dimethylformamide). nih.gov While this specific outcome is not the target molecule, the reactivity of the α-methylene ketone unit under catalytic conditions is noteworthy. Both electron-donating and electron-withdrawing groups on the aryl ring of the α-methylene ketone are well-tolerated, leading to moderate to excellent yields of the desired products. nih.gov
| Catalyst System | Reactant Type | Product Type | Reference |
| Ruthenium(II)-NHC | Methylene Ketone + Primary Alcohol | α-Alkylated Ketone | acs.org |
| I2-TBHP in DMF | α-Methylene Ketone | 1,2-Diaryl Diketone | nih.gov |
The introduction of a methoxy group at the α-position of an unsaturated ketone is a critical step. Research into the α-methoxylation of unsaturated carbonyl compounds has explored various approaches. acs.org One potential strategy involves the reaction of an appropriate precursor with a methoxylating agent.
The synthesis of enol ethers, which are structurally related to the target molecule, can be achieved through several methods. wikipedia.org For example, vinyl ethers can be prepared by the reaction of acetylene (B1199291) with alcohols in the presence of a base or through iridium-catalyzed transesterification of vinyl esters. wikipedia.org While not a direct methoxylation of a ketone, these methods highlight pathways to C=C-OR linkages.
A more direct approach could involve the α-addition of methanol (B129727) to an appropriate alkynone precursor. The use of co-catalysts like 1,1,1,3,3,3-hexafluoroisopropanol and triphenylphosphine (B44618) (PPh3) has been shown to selectively produce α-alkoxy enones from alkynones and alcohols. acs.org
General Approaches to Related Methoxyketone Architectures
The synthesis of methoxyketones often relies on fundamental transformations in organic chemistry, including enolate chemistry and the formation of enol ethers.
Enolates are powerful nucleophilic intermediates in organic synthesis, formed by the deprotonation of the α-carbon of a carbonyl compound. masterorganicchemistry.com For the synthesis of ketone architectures, the generation of enolates in high concentration, free from other strong nucleophiles and bases, is crucial. libretexts.org Strong, non-hydroxylic bases are typically required to achieve complete conversion of the ketone to its enolate. libretexts.org
The choice of base and reaction conditions can influence the regioselectivity of enolate formation from unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. For example, using a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) enolate. wikipedia.orgyoutube.com Conversely, weaker bases like triethylamine (B128534) tend to yield the more substituted (thermodynamic) enolate. wikipedia.org Once formed, the enolate can be alkylated with a suitable electrophile.
The aldol (B89426) reaction, which involves the nucleophilic addition of an enolate to an aldehyde or ketone, is a classic carbon-carbon bond-forming reaction that can be used to build larger ketone structures. libretexts.org
| Base | Conditions | Enolate Product | Reference |
| Lithium diisopropylamide (LDA) | Low temperature (e.g., -78°C) | Kinetic (less substituted) | wikipedia.orgyoutube.com |
| Triethylamine (Et3N) | Thermodynamic (more substituted) | wikipedia.org | |
| Sodium Hydride (NaH) | Non-hydroxylic solvent | Sodium enolate | libretexts.org |
| Sodium Amide (NaNH2) | Non-hydroxylic solvent | Sodium enolate | libretexts.org |
The formation of a methoxy ether typically involves the reaction of an alkoxide with a methylating agent. A variety of methylating reagents are available to synthetic chemists. For instance, methanol itself can serve as a C1 source in palladium-catalyzed one-pot isomerization-methylation reactions of allylic alcohols to produce α-methyl ketones. researchgate.net
In the context of C-H methylation, which is analogous to the introduction of a methyl group in other contexts, various reagents have been explored. Methylboronic acid and its derivatives, such as MeBF3K, have been used in transition-metal-catalyzed C-H methylation reactions. rsc.org Other reagents like methyl 4-nitrobenzenesulfonate (MeONs) have also been employed in specific catalytic cycles. rsc.org The choice of methylating agent can be critical for achieving high yields and selectivity in the desired transformation. General ether synthesis can also be achieved through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. organic-chemistry.org
Silyl (B83357) enol ethers are versatile intermediates in organic synthesis, often prepared by reacting an enolizable carbonyl compound with a silyl electrophile in the presence of a base. wikipedia.org The most commonly used silylating agent is trimethylsilyl (B98337) chloride (TMSCl), though the more reactive trimethylsilyl triflate can also be used to increase reaction rates. wikipedia.org
Recent advances in silylation techniques have provided more sophisticated methods for the synthesis of silyl enol ethers. For example, N-heterocyclic carbenes (NHCs) can catalyze the transfer of a silyl group from a trialkylsilyl ketene (B1206846) acetal (B89532) to a ketone. organic-chemistry.org Another innovative approach is a remote functionalization strategy that enables the Z-selective synthesis of silyl enol ethers from ketones via a nickel-catalyzed "chain walking" from a distant olefin site. nih.govacs.org This method is operationally simple and compatible with a range of aliphatic and heteroaromatic ketones. nih.govacs.org Mechanistic studies suggest the involvement of a Ni(I) dimer that is converted to a [Ni(II)-H] active catalyst. nih.govacs.org
Solvent-free procedures for silyl enol ether synthesis have also been developed, employing a catalytic amount of a solid-supported base and an equimolar amount of N,O-(bistrimethylsilyl)acetamide as the silylating agent, aligning with the principles of green chemistry. thieme-connect.de
| Technique | Catalyst/Reagent | Feature | Reference |
| Base-mediated silylation | LDA/TMSCl or Et3N/TMSCl | Regioselective (kinetic vs. thermodynamic) | wikipedia.org |
| NHC-catalyzed silyl transfer | N-Heterocyclic Carbene | Silyl transfer from silyl ketene acetals | organic-chemistry.org |
| Remote functionalization | Nickel catalyst | Z-selective synthesis via chain walking | nih.govacs.org |
| Solvent-free synthesis | Solid-supported base/BSA | Environmentally friendly protocol | thieme-connect.de |
Chemical Reactivity and Mechanistic Investigations of 1 Methoxy 3 Methylene 2 Pentanone and Analogous Ketones
Photochemical Transformations and Underlying Reaction Mechanisms
Upon absorption of light, typically in the UV region, ketones can undergo a variety of photochemical reactions. scribd.com The specific pathways followed depend on the molecular structure of the ketone and the reaction conditions.
Norrish Type I and Type II Reactions in Methoxyketone Systems
The Norrish reaction is a classic photochemical process for ketones and aldehydes, categorized into Type I and Type II. wikipedia.org
Norrish Type I: This reaction involves the cleavage of the α-carbon bond (the bond adjacent to the carbonyl group) to form two radical intermediates. wikipedia.orgyoutube.com This process, also known as α-scission, occurs after the carbonyl group absorbs a photon and is excited to a singlet state, which can then convert to a triplet state through intersystem crossing. wikipedia.org The stability of the resulting radicals often dictates the preferred cleavage site. wikipedia.org For instance, the photolysis of 2-butanone (B6335102) primarily yields more stable ethyl radicals over methyl radicals. wikipedia.org The radical fragments can then undergo secondary reactions such as recombination, decarbonylation to form a new carbon-carbon bond, or abstraction of a proton to form a ketene (B1206846) and an alkane or an aldehyde and an alkene. wikipedia.org
Norrish Type II: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group. wikipedia.org This process leads to the formation of a 1,4-biradical intermediate. wikipedia.org This biradical can then undergo either fragmentation (β-scission) to produce an enol and an alkene, or intramolecular recombination to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org Norrish Type II reactions are often the dominant pathway for cyclic, aliphatic ketones. researchgate.net
In the context of methoxyketones, the presence of the methoxy (B1213986) group can significantly influence the course of these reactions. For example, a study on 2-methoxy 3-pentanone (B124093), an isomer of 1-methoxy-3-methylene-2-pentanone, showed that it exclusively undergoes a Norrish Type II reaction with a quantum yield of 0.19. cdnsciencepub.com This is in contrast to its isoelectronic counterpart, 4-methyl 3-hexanone, which predominantly undergoes Norrish Type I cleavage. cdnsciencepub.com
The Role of Gamma-Hydrogen Abstraction and Cyclic Transition States
The abstraction of a γ-hydrogen is a critical step in the Norrish Type II reaction. wikipedia.org This process occurs through a cyclic, six-membered transition state, which is energetically favorable. cdnsciencepub.comyoutube.com The accessibility of a γ-hydrogen is a prerequisite for this reaction to occur. scribd.com
The conformation of the ketone plays a crucial role in the efficiency of γ-hydrogen abstraction. For the reaction to proceed, the molecule must adopt a conformation where the γ-hydrogen is in close proximity to the excited carbonyl oxygen. This intramolecular hydrogen transfer leads to the formation of a 1,4-biradical. researchgate.netslideshare.net The subsequent fate of this biradical, whether it cyclizes or fragments, is dependent on its conformation and the stability of the potential products. slideshare.net
Quantum Yield Analysis in Photolytic Processes
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules undergoing a specific event (e.g., product formation) divided by the number of photons absorbed by the system. msu.edu
The quantum yield of Norrish reactions can be influenced by various factors, including the structure of the ketone, the solvent, and the temperature. For example, the quantum yield for the Norrish Type II reaction of 2-methoxy 3-pentanone in hydrocarbon solution was determined to be 0.19. cdnsciencepub.com In comparison, the photolysis of acetone (B3395972) with 313 nm light results in a complex mixture of products with a total quantum yield of less than 0.2, indicating that non-reactive pathways are significant. msu.edu
Table 1: Quantum Yields of Norrish Type II Reactions for Selected Ketones
| Ketone | Quantum Yield (Φ) | Reference |
| 2-Methoxy 3-pentanone | 0.19 | cdnsciencepub.com |
| 2-Pentanone | 0.22 | cdnsciencepub.com |
| Methoxyacetone | 0.32 | cdnsciencepub.com |
This table is interactive. You can sort the data by clicking on the column headers.
Influence of Heteroatoms on Photochemical Pathways
The presence of heteroatoms, such as the oxygen in the methoxy group of this compound, can have a profound effect on photochemical reactivity. Heteroatoms can influence the electronic properties of the carbonyl group and the stability of intermediates. wikipedia.org
In the case of 2-methoxy 3-pentanone, the oxygen atom is believed to facilitate the γ-hydrogen abstraction by stabilizing the six-membered transition state, thus suppressing the competing Norrish Type I reaction. cdnsciencepub.com This highlights how the strategic placement of a heteroatom can direct the photochemical outcome. In general, heteroatoms are considered poor migratory groups in Wolff rearrangements, a related photochemical reaction, due to their ability to donate electron density. wikipedia.org
Photoenolization Mechanisms in Ortho-Alkyl Ketones
Photoenolization is a photochemical reaction characteristic of ortho-alkyl substituted aromatic ketones. youtube.comdocumentsdelivered.com Upon irradiation, these ketones can undergo intramolecular hydrogen abstraction from the ortho-alkyl group to form a transient enol, specifically a xylylenol. msu.edu This process proceeds through a six-membered transition state. youtube.com
The formation of the photoenol is often a reversible process, with the enol tautomerizing back to the more stable keto form. researchgate.net However, the transient enol can be trapped by a suitable dienophile in a Diels-Alder reaction. researchgate.netflinders.edu.au The efficiency of photoenolization versus other photochemical pathways, such as photoreduction, depends on the presence of an ortho-alkyl group with an available benzylic hydrogen. youtube.com
Radical-Initiated Reactions and Atmospheric Chemical Mechanisms
In the atmosphere, ketones can be degraded through reactions with photochemically generated radicals, most notably the hydroxyl radical (OH). copernicus.orgcopernicus.org These reactions are a significant sink for volatile organic compounds (VOCs) and contribute to the formation of secondary organic aerosols and ozone. copernicus.org
α,β-unsaturated ketones, a class that includes this compound, are of particular interest in atmospheric chemistry. copernicus.orgcopernicus.org They are emitted from both biogenic and anthropogenic sources and are also formed from the atmospheric oxidation of other VOCs. copernicus.org The primary daytime loss process for these ketones is their reaction with OH radicals. copernicus.org
Studies on analogous α,β-unsaturated ketones, such as 3-penten-2-one (B1195949), have shown that the reaction with OH radicals leads to the formation of various oxygenated products, including acetaldehyde, methyl glyoxal, and 2-hydroxypropanal. copernicus.orgcopernicus.org The reaction proceeds via the addition of the OH radical to the double bond, followed by reaction with molecular oxygen to form a peroxy radical. This peroxy radical can then react further, for example with nitric oxide (NO), to yield a variety of products. copernicus.org
The rate constants for the reactions of OH radicals with ketones are crucial for accurately modeling atmospheric chemistry. For example, the rate coefficient for the reaction of OH with 3-penten-2-one has been determined to be (6.2 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.org
Hydroxyl Radical-Initiated Oxidation: Kinetics and Reaction Pathways
The dominant degradation process for α,β-unsaturated ketones in the atmosphere during the daytime is oxidation initiated by hydroxyl (OH) radicals. copernicus.org While specific kinetic data for this compound is scarce, extensive studies on analogous α,β-unsaturated ketones provide significant insights into its likely reactivity.
The reaction between OH radicals and unsaturated ketones can proceed via two primary pathways:
OH Radical Addition: The OH radical adds to the carbon-carbon double bond. This is often the major pathway for unsaturated compounds. For instance, in the oxidation of related unsaturated ketones, the OH radical can add to either the α- or β-carbon of the double bond, leading to the formation of a hydroxyl-substituted alkyl radical. copernicus.orgresearchgate.net
Hydrogen Atom Abstraction: The OH radical abstracts a hydrogen atom from one of the alkyl groups or the methoxy group. This pathway generally competes with addition, with its significance depending on the structure of the ketone. researchgate.net
Kinetic studies on analogous compounds, such as 3-methyl-3-penten-2-one (B7765926) and 4-methyl-3-penten-2-one, have determined their reaction rate coefficients with OH radicals to be (6.5 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and (8.1 ± 1.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively, at 298 K. copernicus.orgcopernicus.org Similarly, the rate coefficient for the reaction of 3-penten-2-one with OH radicals was found to be (6.2 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.org For cyclic unsaturated ketones like 2-cyclopenten-1-one, the rate coefficient was measured at 1.2(±0.1) × 10⁻¹¹ cm³ s⁻¹. nih.gov These values indicate a rapid reaction, suggesting a short atmospheric lifetime for these compounds. Given its structure, the rate coefficient for this compound is expected to be of a similar magnitude.
The subsequent steps following the initial OH addition involve the rapid addition of molecular oxygen (O₂) to the radical adduct, forming a peroxy radical (RO₂). In the presence of nitric oxide (NO), this peroxy radical reacts to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). copernicus.org The fate of this alkoxy radical determines the final product distribution.
Product Formation and Molar Yields in Oxidation Studies
Mechanistic investigations into the oxidation of analogous ketones have identified a range of carbonyl and nitrate (B79036) products. The specific products and their molar yields depend on the structure of the parent ketone and the reaction conditions.
For example, the OH-initiated oxidation of 3-methyl-3-penten-2-one yields products such as acetoin, acetaldehyde, and biacetyl. copernicus.org In the case of 3-penten-2-one, the identified first-generation products include acetaldehyde, methyl glyoxal, and 2-hydroxypropanal. copernicus.org The study of 3-methoxy-3-methyl-1-butanol, an analogue for the methoxy group, identified acetone, methyl acetate, glycolaldehyde, and 3-methoxy-3-methylbutanal (B1352739) as major products from its reaction with OH radicals. nih.gov
The formation of these products can be explained by the decomposition of the alkoxy radical intermediate formed after the initial OH attack. This decomposition can occur via several pathways, including C-C bond scission. For instance, the scission of the bond between the α-carbon and the carbonyl group in an alkoxy radical derived from 3-methyl-3-penten-2-one leads to the formation of acetyl radicals, which are precursors to peroxyacetyl nitrate (PAN) and CO₂. copernicus.orgcopernicus.org
| Parent Compound | Product | Molar Yield (%) | Reference |
| 3-Penten-2-one | Acetaldehyde | 39 ± 7 | copernicus.org |
| Methyl Glyoxal | 32 ± 8 | copernicus.org | |
| 2-Hydroxypropanal | 68 ± 27 | copernicus.org | |
| CH₃C(O) Radicals (PAN + CO₂) | 56 ± 14 | copernicus.org | |
| 3-Methoxy-3-methyl-1-butanol | Acetone | 3 ± 1 | nih.gov |
| Methyl Acetate | 35 ± 9 | nih.gov | |
| Glycolaldehyde | 13 ± 3 | nih.gov | |
| 3-Methoxy-3-methylbutanal | 33 ± 7 | nih.gov |
This table presents product yields from the OH radical-initiated oxidation of ketones analogous to this compound, providing insight into potential reaction products.
Hydrogen Atom Abstraction Selectivity
In unsaturated ketones, the selectivity of hydrogen atom abstraction by radicals is influenced by the position of the hydrogen atoms relative to the carbonyl and alkene functional groups. The hydrogens on carbons alpha to the carbonyl group are acidic and can be removed by a base, while hydrogens at the gamma position can also be abstracted, often facilitated by resonance stabilization of the resulting radical. youtube.com
A particularly relevant process in ketone photochemistry is intramolecular γ-hydrogen abstraction, also known as the Norrish Type II reaction. youtube.com This process involves the excited carbonyl oxygen abstracting a hydrogen atom from the γ-carbon through a stable six-membered transition state. youtube.com For this compound, the hydrogens on the terminal methyl of the ethyl group are γ-hydrogens and would be susceptible to this type of intramolecular abstraction upon photoexcitation.
Reactivity of Unsaturated Ketones Towards Radical Species
α,β-unsaturated ketones exhibit significant reactivity towards a variety of radical species beyond just the hydroxyl radical. Their conjugated system makes them susceptible to attack by various nucleophilic and electrophilic radicals.
Studies have also investigated the kinetics of these ketones with chlorine (Cl) atoms, another important atmospheric oxidant. The rate coefficients for the reaction of Cl atoms with 3-methyl-3-penten-2-one and 4-methyl-3-penten-2-one are (2.8 ± 0.4) × 10⁻¹⁰ and (3.1 ± 0.4) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, respectively. copernicus.orgcopernicus.org These rates are even faster than those for OH radicals, indicating a high degree of reactivity.
Furthermore, the reduction of α,β-unsaturated ketones often proceeds via mechanisms that can involve radical intermediates or species with radical-like character. For example, catalytic hydrogenation can be highly chemoselective, targeting the C=C double bond over the C=O group. nih.govacs.org The reactivity in these systems is sensitive to electronic effects; electron-deficient unsaturated ketones are often hydrogenated more readily than electron-rich ones. nih.gov
Unimolecular Elimination Reactions
Unimolecular elimination (E1) reactions are characterized by a two-step mechanism where a leaving group first departs to form a carbocation intermediate, which is then deprotonated to form a double bond. libretexts.orgwikipedia.org Such reactions are common for substrates that can form stable carbocations, such as tertiary alkyl halides, and are often favored at higher temperatures. wikipedia.org In the case of ketones, photochemical reactions can induce unimolecular eliminations. For instance, the photolysis of 4-methoxy-4-methyl-2-pentanone, a saturated analogue, results in elimination products like mesityl oxide. nih.gov
Six-Membered Cyclic Transition States in Elimination Processes
The concept of a six-membered cyclic transition state is a powerful model for explaining the stereochemistry and mechanism of many organic reactions. e-bookshelf.de This type of transition state is particularly relevant to elimination reactions in ketones that possess γ-hydrogens.
The Norrish Type II reaction is a prime example of a photochemical process that proceeds through a six-membered cyclic transition state. youtube.com In this intramolecular reaction, the excited carbonyl oxygen abstracts a γ-hydrogen, leading to the formation of a 1,4-biradical intermediate. youtube.com This intermediate can then undergo cleavage to yield an enol and an alkene, or it can cyclize. This pathway represents a significant unimolecular elimination route for many ketones. The stability and low strain of the chair-like six-membered transition state make this process kinetically favorable compared to abstractions from other positions. youtube.come-bookshelf.de
Alpha-Scission Reaction Dynamics
Alpha-scission, also known as the Norrish Type I reaction, is a fundamental photochemical process for aldehydes and ketones. This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent α-carbon upon absorption of light. This cleavage results in the formation of two radical fragments: an acyl radical and an alkyl radical.
This process is a key step in the atmospheric oxidation of some ketone-derived intermediates. For example, during the OH-initiated oxidation of 3-methyl-3-penten-2-one, a proposed pathway involves the scission of the α-RO radical between the α-carbon and the carbonyl carbon. copernicus.org This specific alpha-scission step yields an acetyl radical and another radical fragment, directly influencing the final product distribution by generating precursors for compounds like PAN and CO₂. copernicus.orgcopernicus.org The dynamics of alpha-scission compete with other photochemical and photophysical processes, such as fluorescence, phosphorescence, and the Norrish Type II reaction. youtube.com
Advanced Carbonyl Reactivity and Related Transformations
The reactivity of this compound is dictated by the interplay of its ketone carbonyl group, the conjugated carbon-carbon double bond, and the methoxy group. This arrangement creates a versatile substrate for a variety of chemical transformations.
Electronic Effects of Conjugation in Alpha,Beta-Unsaturated Ketones
The defining feature of α,β-unsaturated ketones like this compound is the conjugation between the carbonyl group (C=O) and the alkene (C=C) moiety. wikipedia.org This conjugation leads to a delocalization of π-electrons across the O=C–C=C system. The electronegative oxygen atom strongly withdraws electron density, not only from the carbonyl carbon but also from the β-carbon of the double bond through resonance. libretexts.orgfiveable.me This electronic effect, known as the conjugate effect or mesomeric effect, renders the β-carbon electrophilic and susceptible to attack by nucleophiles. francis-press.combrilliant.org
Enolate Reactivity: Condensations and Conjugate Additions
The α-protons of ketones can be removed by a base to form a nucleophilic enolate. In the context of α,β-unsaturated ketones, enolates are key intermediates and reagents in several important carbon-carbon bond-forming reactions.
Conjugate Addition (Michael Reaction): One of the most characteristic reactions of α,β-unsaturated ketones is the conjugate addition, or Michael reaction. wikipedia.orgbyjus.com This reaction involves the addition of a nucleophile, typically a stabilized enolate from a donor compound like a β-dicarbonyl, to the electrophilic β-carbon of the α,β-unsaturated ketone (the acceptor). libretexts.orgmasterorganicchemistry.com The reaction proceeds via a 1,4-addition mechanism, leading to the formation of a new enolate intermediate which is then protonated to yield a 1,5-dicarbonyl compound. byjus.commasterorganicchemistry.com For this compound, reaction with a stable enolate would be expected to form a new carbon-carbon bond at the methylene (B1212753) position.
Aldol (B89426) Condensations: While enolates are known for their role in aldol condensations where they attack a carbonyl carbon, in the context of α,β-unsaturated systems, the focus often shifts to conjugate addition. However, the products of Michael additions are themselves dicarbonyl compounds that can potentially undergo subsequent intramolecular aldol condensations. This tandem sequence, known as the Robinson annulation, is a powerful method for the formation of six-membered rings.
Pericyclic Reactions: Cycloadditions and Sigmatropic Rearrangements
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another important class of transformations for α,β-unsaturated ketones.
Cycloadditions: The conjugated double bond in enones makes them excellent dienophiles for the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org Reacting an α,β-unsaturated ketone with a conjugated diene can lead to the formation of complex cyclic structures with high stereocontrol. acs.orgnih.gov The oxa-Diels-Alder reaction, where the enone acts as the diene component reacting with an aldehyde, is also a valuable transformation for synthesizing pyranone structures. rsc.org The regioselectivity and stereoselectivity of these reactions can often be influenced by the choice of catalyst, such as Brønsted or Lewis acids. nih.gov
Sigmatropic Rearrangements: These are intramolecular pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.org The Claisen rearrangement, a libretexts.orglibretexts.org-sigmatropic shift, is particularly relevant. wikipedia.orglibretexts.org Although it classically involves an allyl vinyl ether, it can be applied to generate γ,δ-unsaturated ketones. libretexts.org For a substrate like this compound, derivatization to introduce an appropriate allyl ether moiety could enable such rearrangements, providing a pathway to structurally diverse products. libretexts.orglibretexts.org
Organometallic Reagent Chemistry: Grignard, Organolithium, and Organozinc Reactions
The reaction of organometallic reagents with α,β-unsaturated ketones can proceed via two main pathways: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition) to the β-carbon. The outcome is highly dependent on the nature of the organometallic reagent and the reaction conditions.
| Reagent Type | Predominant Addition Pathway | Notes |
| Grignard (RMgX) | 1,2- or 1,4-addition | Outcome is substrate-dependent; aldehydes favor 1,2-addition, while ketones can give mixtures. Addition of copper salts (e.g., CuI) strongly promotes 1,4-addition. dalalinstitute.comyoutube.comdalalinstitute.com |
| Organolithium (RLi) | Predominantly 1,2-addition | These are highly reactive, "hard" nucleophiles that typically attack the more electrophilic carbonyl carbon directly. libretexts.orgchemohollic.commasterorganicchemistry.com |
| Organocuprate (R₂CuLi) | Exclusively 1,4-addition | Gilman reagents are "soft" nucleophiles and are the reagents of choice for delivering alkyl or aryl groups to the β-position of enones. libretexts.orgpressbooks.pubyoutube.com |
| Organozinc (R₂Zn) | 1,4-addition (often with catalyst) | Generally less reactive than Grignard or organolithium reagents. They are used in specific named reactions like the Reformatsky and Fukuyama couplings. wikipedia.orgwikipedia.org Copper-catalyzed additions of organozinc reagents to enones can be highly stereoselective. thieme-connect.com |
For this compound, a Grignard or organolithium reagent would likely attack the carbonyl group. In contrast, a lithium dialkylcuprate would be expected to add to the methylene carbon, leading to the saturated ketone with a new alkyl substituent at the 3-position.
Transition Metal Catalysis: Olefin Metathesis and Hydrofunctionalization Reactions
Transition metal catalysis offers powerful and selective methods for modifying the olefinic component of α,β-unsaturated ketones.
Olefin Metathesis: This reaction redistributes fragments of alkenes by cleaving and reforming carbon-carbon double bonds, typically using ruthenium or molybdenum catalysts. Carbonyl-olefin metathesis is a variant that can formally exchange fragments between a carbonyl and an olefin. wikipedia.org More commonly, α,β-unsaturated ketones are used as partners in cross-metathesis reactions with other olefins, which allows for the synthesis of more complex enone structures. nih.govacs.org Ring-closing metathesis of precursors containing an enone is a powerful strategy for synthesizing cyclic compounds. mdpi.comnih.gov
Hydrofunctionalization: This class of reactions involves the addition of an H-X molecule across the C=C double bond.
Hydrogenation: The selective reduction of the C=C bond in an α,β-unsaturated ketone, leaving the carbonyl group intact, is a valuable transformation. This can be achieved using catalytic transfer hydrogenation with ruthenium complexes or through direct hydrogenation with molecular hydrogen using catalysts based on manganese or other transition metals. acs.org
Hydroacylation: This reaction involves the addition of an aldehyde C-H bond across an alkene. Nickel-catalyzed methods have been developed for the hydroacylation of alkynes to produce α,β-unsaturated ketones. nih.gov Other methods can use acyl radicals for the hydroacylation of unsaturated esters. nih.gov
Hydroboration: The addition of a boron-hydrogen bond across the double bond can be achieved, and subsequent oxidation provides access to β-hydroxy ketones. acs.org
These catalytic methods provide highly selective routes to modify the structure of this compound and its analogs, offering access to a wide range of functionalized ketone products.
Spectroscopic Elucidation Methodologies for 1 Methoxy 3 Methylene 2 Pentanone and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Predicted ¹H NMR Data for 1-Methoxy-3-methylene-2-pentanone:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | 1.09 | t |
| CH₂ (ethyl) | 2.45 | q |
| =CH₂ (methylene) | 5.95, 6.15 | s, s |
| OCH₂ | 4.10 | s |
| OCH₃ | 3.40 | s |
| Data is predicted and serves as an estimation. |
Experimental ¹H and ¹³C NMR Data for the Analogue 3-Methyl-2-pentanone: chemicalbook.comspectrabase.comchemicalbook.com
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| 1 (CH₃) | 2.13 | s | 28.5 |
| 2 (C=O) | - | - | 212.5 |
| 3 (CH) | 2.46 | sextet | 45.5 |
| 4 (CH₂) | 1.69, 1.41 | m | 25.8 |
| 5 (CH₃) | 0.89 | t | 11.5 |
| 3-CH₃ | 1.08 | d | 16.2 |
In the predicted spectrum of this compound, the methylene (B1212753) protons of the ethyl group are expected to appear as a quartet around 2.45 ppm, coupled to the methyl protons which should appear as a triplet around 1.09 ppm. The vinylic protons of the methylene group are predicted as two distinct singlets at 5.95 and 6.15 ppm, indicating their diastereotopic nature. The methylene group attached to the methoxy (B1213986) group is expected to be a singlet around 4.10 ppm, and the methoxy protons themselves as a singlet around 3.40 ppm.
To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak would be expected between the ethyl group's methylene (CH₂) and methyl (CH₃) protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal at ~4.10 ppm would correlate with the carbon of the OCH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular structure. Key HMBC correlations for this compound would include:
Correlations from the OCH₂ protons to the carbonyl carbon (C=O) and the methoxy carbon.
Correlations from the vinylic protons to the carbonyl carbon and the ethyl group's methylene carbon.
Correlations from the ethyl group's protons to the vinylic carbons and the carbonyl carbon.
NOE (Nuclear Overhauser Effect) Spectroscopy: This technique can provide information about the spatial proximity of protons. In the case of this compound, NOE experiments could help to confirm the geometry around the double bond and the preferred conformation of the methoxy group.
Mass Spectrometry (MS) for Fragmentation Analysis and Structure Elucidation
Mass spectrometry is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. A GC-MS analysis of this compound is available in the NIST Mass Spectrometry Data Center, providing valuable experimental data for interpretation nih.gov.
The fragmentation of ketones upon electron ionization (EI) is well-understood and typically involves two major pathways: α-cleavage and the McLafferty rearrangement youtube.commiamioh.edu.
Expected Fragmentation of this compound:
| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |
| 128 | [C₇H₁₂O₂]⁺• | Molecular Ion |
| 99 | [C₅H₇O₂]⁺ | α-cleavage: loss of ethyl radical (•C₂H₅) |
| 85 | [C₄H₅O₂]⁺ | α-cleavage: loss of methoxymethyl radical (•CH₂OCH₃) |
| 71 | [C₄H₇O]⁺ | McLafferty-type rearrangement with loss of methoxyacetaldehyde |
| 57 | [C₃H₅O]⁺ | Further fragmentation |
| 43 | [C₂H₃O]⁺ | Acylium ion from α-cleavage |
The molecular ion peak at m/z 128 would confirm the molecular formula C₇H₁₂O₂. The most prominent fragmentation is expected to be α-cleavage on either side of the carbonyl group. Loss of the ethyl group would result in a fragment at m/z 99. Alternatively, cleavage of the bond between the carbonyl carbon and the methoxymethyl-substituted carbon would lead to a fragment at m/z 85. A McLafferty-type rearrangement involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen is also possible, which could lead to characteristic fragment ions.
In modern analytical chemistry, computer-aided structure elucidation (CASE) programs are increasingly used to assist in the interpretation of complex mass spectra. These programs can generate all possible structures for a given molecular formula and then predict the mass spectrum for each isomer.
Virtual fragmentation algorithms can simulate the electron ionization mass spectrum of a proposed structure. By comparing the simulated spectrum with the experimental data, the likelihood of a particular structure being correct can be assessed. This approach is particularly useful when dealing with novel compounds or when reference spectra are unavailable.
Mass spectrometry can be a powerful tool for differentiating between isomers, which can often be challenging by other methods vaia.com. While isomers will have the same molecular weight, their fragmentation patterns can be distinct. By carefully analyzing the relative abundances of different fragment ions, it is often possible to distinguish between structural isomers. For example, the position of the double bond and the methoxy group in isomers of this compound would significantly influence the fragmentation pathways, leading to unique mass spectra.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of the target compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography (GC): The availability of GC-MS data for this compound indicates that this technique is well-suited for its analysis nih.gov. The compound is sufficiently volatile and thermally stable to be analyzed by GC. The retention time in a GC system is a characteristic property of a compound under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification when compared to a known standard researchgate.netglsciences.com. For instance, Kovats retention indices of 921 (semi-standard non-polar) and 1225 (standard polar) have been reported for this compound, which can aid in its identification in complex mixtures nih.gov.
High-Performance Liquid Chromatography (HPLC): For less volatile analogues or for preparative scale purification, HPLC is a valuable technique. A variety of stationary phases (e.g., normal-phase, reverse-phase) and mobile phase compositions can be employed to achieve optimal separation. For α-ketoacyl compounds, affinity chromatography has also been explored as a purification method nih.gov.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used to monitor the progress of a reaction and to determine the appropriate conditions for larger-scale chromatographic separation acs.orgnih.gov.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile organic compounds, making it highly suitable for the study of this compound. nist.govyoutube.com In practice, GC is frequently coupled with mass spectrometry (GC-MS), a powerful combination that allows for both the separation of components in a mixture and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov
The retention of a compound in a GC system is a characteristic property that depends on its physicochemical properties—such as boiling point and polarity—and its interaction with the stationary phase of the GC column. This retention behavior is standardized using the Kovats Retention Index (RI), which normalizes the retention time of a compound to that of adjacent n-alkanes. This allows for the comparison of retention data across different instruments and laboratories.
For this compound, experimental Kovats Retention Index values have been determined on different types of stationary phases, highlighting the compound's elution characteristics. nih.gov The use of both polar and non-polar columns is a common strategy in GC to achieve effective separation and reliable identification of analytes like ketones. nih.gov
Table 1: Experimental Kovats Retention Indices for this compound
| Stationary Phase Type | Kovats Retention Index (RI) |
|---|---|
| Semi-standard non-polar | 921 |
| Standard polar | 1225 |
Data sourced from PubChem. nih.gov
The significant difference between the retention indices on non-polar and polar columns reflects the influence of the compound's functional groups—the ketone and methoxy moieties—on its interaction with the stationary phase. This differential retention is a key parameter used in the qualitative analysis of complex mixtures containing such compounds.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules by identifying the functional groups present. The technique measures the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound (C₇H₁₂O₂), the IR spectrum is dominated by absorptions corresponding to its key structural features: an α,β-unsaturated ketone and a methoxy group. nist.govnih.gov
The analysis of the IR spectrum involves correlating the observed absorption bands with known vibrational frequencies for specific functional groups.
Carbonyl (C=O) Stretching: The carbonyl group of a ketone gives rise to one of the most intense and recognizable absorptions in an IR spectrum. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. However, in this compound, the carbonyl group is conjugated with a carbon-carbon double bond (an α,β-unsaturated system). This conjugation delocalizes the π-electrons, slightly weakening the C=O bond and lowering its vibrational frequency. Consequently, the C=O stretching absorption for this compound is expected to appear in the range of 1685–1690 cm⁻¹. libretexts.org
Alkene (C=C) Stretching: The presence of the methylene group (=CH₂) introduces a carbon-carbon double bond. The stretching vibration for a C=C bond typically appears in the region of 1680-1620 cm⁻¹. This absorption can sometimes be of variable intensity.
Ether (C-O-C) Stretching: The methoxy group (-OCH₃) is characterized by a strong C-O-C stretching vibration. This asymmetric stretch is typically observed in the 1150-1070 cm⁻¹ region. researchgate.net Studies on other methoxy-ketones, such as 2-methoxy-3-keto-cholestane, have identified characteristic C-O absorptions at 1100 and 1079 cm⁻¹. acs.org
Alkyl C-H Stretching and Bending: The spectrum will also feature absorptions related to the methyl and methylene groups. C-H stretching vibrations from sp³ hybridized carbons (in the ethyl and methoxy groups) typically occur just below 3000 cm⁻¹. C-H stretching from the sp² hybridized carbons of the methylene group appears just above 3000 cm⁻¹.
For a more profound understanding, vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can be employed. researchgate.netscirp.org Such analyses allow for the precise assignment of each observed absorption band to a specific vibrational mode of the molecule, confirming the structural interpretation derived from the empirical data. rsc.org
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C=O Stretch (conjugated) | Ketone | 1685 - 1690 |
| C=C Stretch | Alkene | 1680 - 1620 |
| C-O-C Stretch | Ether (Methoxy) | 1150 - 1070 |
| C-H Stretch (sp²) | Alkene | ~3100 - 3010 |
| C-H Stretch (sp³) | Alkyl | ~2980 - 2850 |
Frequency ranges are based on established spectroscopic data for similar functional groups. libretexts.orgresearchgate.netacs.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Theoretical and Computational Chemistry Approaches to 1 Methoxy 3 Methylene 2 Pentanone Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 1-Methoxy-3-methylene-2-pentanone, DFT calculations can predict its geometry, conformational preferences, and the energetics of its reactions.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is crucial to identify the lowest energy conformers.
A systematic conformational search would be performed, followed by geometry optimization of the identified conformers. These calculations are typically carried out using a functional such as B3LYP or M06-2X, combined with a basis set like 6-31G(d,p) or larger to ensure accuracy. The results of such an analysis would reveal the most stable arrangement of the methoxy (B1213986) and ethyl groups relative to the α,β-unsaturated ketone core. For instance, different orientations of the methoxy group can lead to distinct conformers with varying energies. researchgate.net
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |
| A | 180 (anti-periplanar) | 0.00 |
| B | 60 (gauche) | 1.5 |
| C | -60 (gauche) | 1.5 |
| D | 0 (syn-periplanar) | 5.2 |
Note: Data is hypothetical and for illustrative purposes.
To study the reactivity of this compound, for example in a reaction like a Michael addition to the α,β-unsaturated system, it is necessary to locate the transition state (TS) of the reaction. The TS is a first-order saddle point on the potential energy surface. Computational methods can be used to find the geometry of the TS, which is characterized by having exactly one imaginary frequency in its vibrational spectrum.
Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the reaction mechanism at the molecular level. For reactions involving ketones, such as elimination reactions, a six-membered cyclic transition state is often observed. researchgate.net
From the computed energies of the reactants, transition state, and products, important kinetic and thermodynamic parameters can be derived. The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. Thermodynamic parameters such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction indicate whether a reaction is exothermic or endothermic, and spontaneous or non-spontaneous, respectively. These parameters are crucial for understanding the feasibility and outcome of chemical reactions involving this compound. researchgate.netresearchgate.net
Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound
| Parameter | Value |
| Activation Energy (Ea) | 15.7 kcal/mol |
| Enthalpy of Reaction (ΔH) | -5.2 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -3.8 kcal/mol |
Note: Data is hypothetical and for illustrative purposes.
Ab Initio Methods for Mechanistic Insights and Energetic Landscapes
Ab initio methods are another class of computational techniques that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate energetic predictions than DFT, albeit at a higher computational cost.
For key reactions of this compound, single-point energy calculations using a high-level ab initio method on the DFT-optimized geometries can be performed to refine the energetic landscape. This is particularly useful for reactions where electron correlation effects are significant. These higher-level calculations can provide a more reliable understanding of the reaction mechanism and energetics. researchgate.net
Computational Modeling of Spectroscopic Data
Computational methods can also be used to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
Mass spectrometry is a key analytical technique for identifying unknown compounds. The fragmentation pattern observed in a mass spectrum is characteristic of the molecule's structure. Computational simulations can predict the mass-to-charge ratios (m/z) of fragments that are likely to be observed upon ionization.
For this compound, the predicted fragmentation could involve the loss of the methoxy group, the ethyl group, or other characteristic cleavages. The predicted collision cross section (CCS) values for different adducts of the molecule can also be calculated, providing another point of comparison with experimental data. uni.lu
Table 3: Predicted Mass Spectral Fragmentation of this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 129.09100 | 126.6 |
| [M+Na]+ | 151.07294 | 133.6 |
| [M-H]- | 127.07644 | 127.0 |
| [M+H-H2O]+ | 111.08098 | 122.2 |
Data sourced from PubChemLite. uni.lu
Calculation of Collision Cross Sections
Predicted CCS values for various adducts of this compound have been calculated using computational tools such as CCSbase. uni.lu These predictions are based on the molecule's three-dimensional structure and its interactions with a neutral buffer gas, typically nitrogen. The calculated values for different ionic species of this compound are detailed in the table below.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 129.09100 | 126.6 |
| [M+Na]⁺ | 151.07294 | 133.6 |
| [M-H]⁻ | 127.07644 | 127.0 |
| [M+NH₄]⁺ | 146.11754 | 148.7 |
| [M+K]⁺ | 167.04688 | 133.8 |
| [M+H-H₂O]⁺ | 111.08098 | 122.2 |
| [M+HCOO]⁻ | 173.08192 | 149.0 |
| [M+CH₃COO]⁻ | 187.09757 | 174.0 |
| [M+Na-2H]⁻ | 149.05839 | 130.8 |
| [M]⁺ | 128.08317 | 128.5 |
| [M]⁻ | 128.08427 | 128.5 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
These predicted values serve as a valuable reference for researchers using IM-MS for the analysis of this compound, aiding in its tentative identification in the absence of an experimental standard. The methodology for such predictions often involves sophisticated machine learning models trained on large datasets of experimentally determined CCS values or quantum mechanical calculations. nih.govresearchgate.net
Molecular Dynamics Simulations for Reactive Intermediates
As of the latest review of scientific literature, specific molecular dynamics (MD) simulation studies focused on the reactive intermediates of this compound have not been reported. However, the application of MD simulations represents a powerful, albeit yet untapped, approach for understanding the reaction mechanisms and short-lived intermediates that may arise from this α,β-unsaturated ketone.
Molecular dynamics simulations could provide atomic-level insights into the conformational dynamics and reactivity of potential intermediates. For a molecule like this compound, which contains a conjugated system and multiple reactive sites, MD simulations could be employed to study:
Conformational Landscapes: Understanding the preferred three-dimensional structures of the molecule and its reactive intermediates in different solvent environments.
Reaction Pathways: Simulating the trajectory of reactions, such as Michael additions to the β-carbon or nucleophilic attacks on the carbonyl carbon, to elucidate the transition states and energy barriers involved.
Solvent Effects: Investigating the role of solvent molecules in stabilizing or destabilizing reactive intermediates and transition states.
While specific data for this compound is pending future research, the general principles of applying MD simulations to organic reactions are well-established. Such studies would likely involve the use of quantum mechanics/molecular mechanics (QM/MM) methods to accurately model the electronic changes during bond formation and breaking within the reactive site, while the surrounding environment is treated with more computationally efficient classical force fields.
Applications of 1 Methoxy 3 Methylene 2 Pentanone As a Synthetic Intermediate
Strategic Utility in the Construction of Complex Organic Molecules
The strategic placement of reactive sites within 1-Methoxy-3-methylene-2-pentanone makes it a potentially valuable building block for the assembly of complex molecular architectures. The α,β-unsaturated ketone moiety is a classic electrophilic partner in a range of powerful synthetic transformations.
One of the most prominent reactions for this class of compounds is the Michael Addition , a conjugate addition of a nucleophile to the β-carbon of the unsaturated system. wikipedia.orgbyjus.comorganic-chemistry.org This reaction is a reliable method for the formation of carbon-carbon bonds under mild conditions. wikipedia.org A wide array of nucleophiles, including enolates, organocuprates, amines, and thiols, can be employed, leading to the formation of a 1,5-dicarbonyl compound or a related structure. acs.orglibretexts.org
The general mechanism for a Michael reaction involves the following steps:
Formation of a nucleophile (e.g., an enolate from a donor compound).
Nucleophilic attack at the β-carbon of the α,β-unsaturated ketone.
Protonation of the resulting enolate to yield the final product. acs.orglibretexts.org
| Michael Acceptor | Potential Michael Donors | Resulting Adduct Type |
|---|---|---|
| This compound | Malonates, β-ketoesters, Gilman reagents, Amines, Thiols | Functionalized 1,5-dicarbonyl compounds |
Furthermore, the conjugated double bond in this compound can act as a dienophile in Diels-Alder reactions . This pericyclic reaction is a powerful tool for the construction of six-membered rings with a high degree of stereocontrol. acs.orgprinceton.eduacs.orgresearchgate.net The reaction of this compound with a suitable diene could provide access to complex cyclic and bicyclic frameworks, which are common motifs in natural products. The stereochemical outcome of the Diels-Alder reaction is predictable, following the endo rule, which further enhances its synthetic utility.
Role in Multi-Step Total Synthesis Endeavors
While specific examples of the use of this compound in total synthesis are not readily found in the literature, its structural features suggest it could be a valuable precursor. The functional handles present in the molecule allow for sequential transformations, a key aspect of total synthesis.
For instance, a synthetic strategy could involve an initial Michael addition to introduce a side chain, followed by further manipulation of the ketone and methoxy (B1213986) groups. The ketone could be reduced, converted to an alkene, or subjected to a variety of other transformations. The methoxy group, being a potential leaving group, could be eliminated to form a new double bond or be displaced by a nucleophile under appropriate conditions.
The ability to participate in tandem reactions, such as a Michael addition followed by an intramolecular aldol (B89426) condensation (a Robinson annulation), could also be explored. wikipedia.org This would allow for the rapid construction of fused ring systems from acyclic precursors.
Development of Diverse Carbon Frameworks from its Functional Groups
The combination of the α,β-unsaturated ketone and the methoxy group in this compound allows for the development of a wide array of carbon skeletons.
The reactivity of the α,β-unsaturated ketone system allows for:
1,4-Conjugate Addition: As discussed, this is a primary pathway for C-C bond formation at the β-position.
1,2-Direct Addition: While less common for enones with soft nucleophiles, hard nucleophiles like organolithium reagents could potentially add directly to the carbonyl carbon.
Cycloaddition Reactions: The Diels-Alder reaction provides a route to cyclohexene (B86901) derivatives. acs.orgprinceton.eduacs.orgresearchgate.net Other cycloadditions, such as [2+2] cycloadditions, might also be possible under photochemical conditions.
The methoxy group can be involved in:
Elimination Reactions: Treatment with acid or base could lead to the elimination of methanol (B129727) and the formation of a diene.
Substitution Reactions: Although less reactive than an alkyl halide, the methoxy group could potentially be displaced by a strong nucleophile, particularly if the carbonyl group is first transformed to a less electron-withdrawing group.
The interplay between these functional groups opens up a vast chemical space for the synthesis of diverse molecular architectures, including carbocyclic and heterocyclic systems. arkat-usa.orgnih.govresearchgate.netresearchgate.net For example, reaction with a dinucleophile could lead to the formation of a heterocyclic ring.
| Functional Group | Reaction Type | Potential Outcome |
|---|---|---|
| α,β-Unsaturated Ketone | Michael Addition | Formation of 1,5-dicarbonyl compounds |
| Diels-Alder Reaction | Formation of cyclohexene derivatives | |
| Reduction | Formation of allylic alcohols or saturated ketones | |
| Methoxy Group | Elimination | Formation of a diene |
| Substitution | Introduction of a new functional group |
Future Research Directions and Unexplored Avenues for 1 Methoxy 3 Methylene 2 Pentanone
Discovery of Novel Synthetic Routes and Catalytic Transformations
The development of efficient and stereoselective synthetic methods is paramount for enabling the broader study and application of 1-methoxy-3-methylene-2-pentanone. Future research should focus on moving beyond classical approaches to embrace modern catalytic strategies.
Promising areas for investigation include:
Palladium-Catalyzed Cross-Coupling Reactions: The synthesis of α,β-unsaturated ketones can be achieved through palladium-catalyzed reactions of silyl (B83357) enol ethers with allyl carbonates. elsevierpure.com Exploring similar strategies could provide a modular and high-yielding route to this compound and its derivatives.
Catalytic Dehydrogenation: The dehydrogenation of the corresponding secondary allylic alcohol in the presence of metal carboxylates offers a direct method for preparing α,β-unsaturated cyclic ketones and could be adapted for acyclic systems. google.com
Chemoselective Hydrogenation: A significant challenge in the chemistry of α,β-unsaturated ketones is the selective reduction of the carbon-carbon double bond while preserving the carbonyl group. acs.orgacs.org The application of manganese(I) hydride complexes or other modern catalysts could enable the highly chemoselective 1,4-hydrogenation of this compound to the corresponding saturated ketone. acs.org
Asymmetric Organocatalysis: The use of chiral organocatalysts, such as cinchona alkaloids, has proven effective in the enantioselective peroxidation and other conjugate additions to α,β-unsaturated ketones. researchgate.netmdpi.com Investigating such reactions with this compound could lead to the synthesis of valuable chiral building blocks.
| Transformation Type | Potential Catalyst System | Potential Product | Key Research Question |
|---|---|---|---|
| Chemoselective C=C Hydrogenation | Manganese(I) Hydride Complex | 1-Methoxy-3-methyl-2-pentanone | Achieving high selectivity for 1,4-reduction over 1,2-reduction. |
| Asymmetric Michael Addition | Chiral Quinine-Based Organocatalyst | Chiral functionalized pentanone derivatives | Controlling the stereoselectivity of the addition of various nucleophiles. |
| Palladium-Catalyzed α-Arylation | Pd(dba)2 / Chiral Ligand | α-Aryl-1-methoxy-3-methylene-2-pentanone | Optimizing reaction conditions for high yields and enantioselectivity. |
In-depth Computational Analysis of Complex Reaction Pathways and Selectivities
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the reactivity of this compound. rsc.orgresearchgate.net
Future computational studies should aim to:
Model Michael Additions: The compound's α,β-unsaturated system is a prime candidate for Michael additions. pressbooks.pub DFT calculations can elucidate the reaction mechanism, including the stability of intermediates like carbanions, and predict the regioselectivity and stereoselectivity of nucleophilic attack. acs.orgnih.gov It has been shown that range-separated DFT functionals are crucial for accurately modeling such reactions. acs.org
Analyze Pericyclic Reactions: The potential for this compound to participate in Diels-Alder or other cycloaddition reactions can be systematically evaluated using computational methods to determine activation barriers and product thermodynamics.
Investigate the Influence of the Methoxy (B1213986) Group: A key area of inquiry is the electronic and steric influence of the α-methoxy group on the reactivity of the enone system. Computational analysis can quantify this effect on the electron density at the β-carbon and the carbonyl carbon, providing insights into its directing effects in various reactions.
| Computational Method | Research Focus | Predicted Outcome/Insight |
|---|---|---|
| DFT (e.g., ωB97X-D) | Thiol-Michael Addition Pathway | Energy profile of the reaction, stability of the carbanion intermediate, and transition state geometries. acs.org |
| DFT (MPWB1K) | NHC-Catalyzed Enol Addition | Activation energies for direct vs. conjugate addition, role of counterions in catalysis. rsc.org |
| TD-DFT | Electronic Transitions and Photochemical Reactivity | Prediction of UV-Vis absorption maxima and the nature of excited states (n→π, π→π). |
Exploration of its Reactivity in Emerging Chemical Contexts
The unique functionality of this compound makes it a versatile building block for the synthesis of more complex molecules. mdpi.comrsc.org Its reactivity profile suggests potential applications in several emerging areas of chemistry.
Future explorations should include:
Synthesis of Heterocycles: α,β-Unsaturated ketones are well-established precursors for a wide range of heterocyclic compounds. nih.gov The reaction of this compound with various dinucleophiles could provide access to novel pyrazolines, isoxazolines, and other heterocyclic systems.
Photochemical Reactions: The enone chromophore is known to undergo a variety of photochemical reactions, including [2+2] cycloadditions and cis/trans isomerizations. acs.orglibretexts.orgacs.org Investigating the photochemical behavior of this compound could lead to the discovery of new light-induced transformations and the synthesis of strained ring systems.
Applications in Polymer Chemistry: As a Michael acceptor, this compound could potentially serve as a monomer or cross-linking agent in the synthesis of functional polymers. nih.gov
Development of Bioactive Molecules: The α,β-unsaturated carbonyl motif is present in many natural products with interesting biological activities. nih.govmdpi.com This compound could serve as a starting point for the development of new pharmaceutical agents. nih.gov
Advanced Spectroscopic Characterization of Transient Species and Reaction Dynamics
To gain a fundamental understanding of the reaction mechanisms of this compound, it is crucial to characterize the short-lived intermediates that may be formed. Advanced spectroscopic techniques are indispensable for such studies.
Future research in this area should employ:
Transient Absorption Spectroscopy: This technique can be used to detect and monitor the decay kinetics of excited states and radical intermediates on timescales from femtoseconds to milliseconds. numberanalytics.com This would be particularly valuable for studying the photochemical reactions of the enone system.
Time-Resolved Infrared (TR-IR) Spectroscopy: TR-IR provides structural information about transient species by monitoring changes in their vibrational spectra over time. acs.orgfrontiersin.orgresearchgate.net This could be used to observe the formation and evolution of intermediates in both thermal and photochemical reactions.
Electron Spin Resonance (ESR) Spectroscopy: In reactions proceeding through radical pathways, ESR spectroscopy can be used to detect and characterize the paramagnetic intermediates, providing insight into their electronic structure. wikipedia.org
By applying these advanced techniques, a detailed picture of the reaction dynamics can be constructed, moving beyond the observation of starting materials and final products to a true mechanistic understanding. acs.orgchemrxiv.org
Q & A
Q. What are the recommended methodologies for synthesizing 1-methoxy-3-methylene-2-pentanone in laboratory settings?
- Methodological Answer : The synthesis of this compound can be approached via α,β-unsaturated ketone formation using Claisen-Schmidt condensation or Mannich reaction pathways. For example, condensation of methyl vinyl ketone with methoxyacetyl chloride under basic conditions (e.g., NaH or LDA) may yield the target compound. Reaction optimization should include monitoring by GC-MS or FTIR to track intermediate formation. Catalytic systems (e.g., Lewis acids like BF₃·OEt₂) can enhance regioselectivity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the methoxy group (δ ~3.3 ppm for H) and α,β-unsaturated ketone moiety (δ ~5.5–6.5 ppm for vinyl protons).
- GC-MS : Monitor molecular ion peaks (m/z ~128 for C₇H₁₂O₂) and fragmentation patterns to validate purity.
- Polarimetry : If chirality is introduced, measure optical rotation to confirm stereochemical consistency .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess:
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures.
- Photostability : Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC.
- Hydrolytic Sensitivity : Test pH-dependent stability (e.g., in aqueous buffers) using H NMR to detect hydrolysis products like methoxyacetic acid .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data in reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and compare activation energies for competing pathways (e.g., keto-enol tautomerism vs. Michael addition).
- Molecular Dynamics : Simulate solvent effects on reaction outcomes (e.g., polar aprotic solvents stabilizing enolate intermediates).
- Retrosynthesis Tools : Leverage AI-driven platforms (e.g., Reaxys or Pistachio) to predict alternative synthetic routes when experimental yields are inconsistent .
Q. What experimental strategies can address discrepancies in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., diastereomers).
- Isotopic Labeling : Introduce C or O to track carbonyl reactivity in kinetic studies.
- X-ray Crystallography : Resolve ambiguous structures when NMR data conflict with predicted geometries .
Q. How can researchers optimize enantioselective synthesis of chiral analogs of this compound?
- Methodological Answer :
- Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Ru) for asymmetric induction.
- Kinetic Resolution : Use immobilized enzymes (e.g., lipases) to separate enantiomers during hydrolysis.
- DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent, and catalyst loading for maximum enantiomeric excess (ee) .
Key Considerations for Contradictory Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
